molecular formula C10H13BrS B13543237 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene

2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene

Cat. No.: B13543237
M. Wt: 245.18 g/mol
InChI Key: XAPHEMLPADCRAY-UHFFFAOYSA-N
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Description

2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene: is a fascinating compound with a complex structure. Let’s break it down:

    Thiophene: Thiophene is a five-membered heterocyclic ring containing four carbon atoms and one sulfur atom. It’s aromatic and often found in natural products and pharmaceuticals.

    Bromomethyl: This functional group consists of a methyl group (CH₃) attached to a bromine atom (Br).

    Cyclopropyl: The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl or vinyl halides. In this case, boron reagents (such as boronic acids or boronate esters) react with the corresponding bromomethyl-substituted thiophene under palladium catalysis .

Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve optimized versions of the Suzuki–Miyaura coupling or related reactions.

Chemical Reactions Analysis

Reactivity:

    Substitution: The bromine atom in the bromomethyl group can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction of the thiophene ring may occur.

    Functionalization: The cyclopropyl group provides an interesting handle for further functionalization.

Common Reagents:

    Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

Major Products: The major product of the Suzuki–Miyaura coupling would be the desired 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene.

Scientific Research Applications

This compound finds applications in:

    Materials Chemistry: Due to its aromatic nature and functional groups, it could be used in organic electronics, sensors, or polymers.

    Medicinal Chemistry: Researchers might explore its potential as a drug scaffold or bioactive compound.

    Agrochemicals: It could serve as a building block for crop protection agents.

Mechanism of Action

Understanding the precise mechanism of action would require further research. its reactivity suggests potential interactions with biological targets or pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to other thiophenes, bromomethyl-substituted compounds, and cyclopropyl-containing molecules to highlight its uniqueness.

Properties

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

2-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene

InChI

InChI=1S/C10H13BrS/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h1-2,7H,3-6,8H2

InChI Key

XAPHEMLPADCRAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CC=CS2)CBr

Origin of Product

United States

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